molecular formula C17H14Cl2N2O3 B11065840 2,2-dichloro-1-methyl-N-(4'-nitrobiphenyl-4-yl)cyclopropanecarboxamide

2,2-dichloro-1-methyl-N-(4'-nitrobiphenyl-4-yl)cyclopropanecarboxamide

Cat. No.: B11065840
M. Wt: 365.2 g/mol
InChI Key: CMRCJFVJAVHNGQ-UHFFFAOYSA-N
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Description

2,2-dichloro-1-methyl-N-(4’-nitrobiphenyl-4-yl)cyclopropanecarboxamide is a complex organic compound characterized by its cyclopropane ring, dichloro substituents, and a nitrobiphenyl moiety

Preparation Methods

The synthesis of 2,2-dichloro-1-methyl-N-(4’-nitrobiphenyl-4-yl)cyclopropanecarboxamide typically involves multiple steps. One common synthetic route includes the following steps:

    Formation of the cyclopropane ring: This can be achieved through the reaction of a suitable precursor with a dichlorocarbene source.

    Introduction of the nitrobiphenyl group: This step involves the coupling of the cyclopropane intermediate with a nitrobiphenyl derivative under specific conditions.

    Amidation: The final step involves the formation of the carboxamide group through the reaction of the intermediate with an amine source.

Industrial production methods may involve optimization of these steps to enhance yield and purity, often using catalysts and specific reaction conditions to streamline the process.

Chemical Reactions Analysis

2,2-dichloro-1-methyl-N-(4’-nitrobiphenyl-4-yl)cyclopropanecarboxamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The dichloro groups can undergo nucleophilic substitution reactions, where nucleophiles replace the chlorine atoms under suitable conditions.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines or thiols. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

2,2-dichloro-1-methyl-N-(4’-nitrobiphenyl-4-yl)cyclopropanecarboxamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of certain diseases.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 2,2-dichloro-1-methyl-N-(4’-nitrobiphenyl-4-yl)cyclopropanecarboxamide involves its interaction with specific molecular targets. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The pathways involved can include inhibition of enzyme activity, disruption of cellular processes, or induction of apoptosis in cancer cells.

Comparison with Similar Compounds

Similar compounds to 2,2-dichloro-1-methyl-N-(4’-nitrobiphenyl-4-yl)cyclopropanecarboxamide include:

The uniqueness of 2,2-dichloro-1-methyl-N-(4’-nitrobiphenyl-4-yl)cyclopropanecarboxamide lies in its specific combination of structural features, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C17H14Cl2N2O3

Molecular Weight

365.2 g/mol

IUPAC Name

2,2-dichloro-1-methyl-N-[4-(4-nitrophenyl)phenyl]cyclopropane-1-carboxamide

InChI

InChI=1S/C17H14Cl2N2O3/c1-16(10-17(16,18)19)15(22)20-13-6-2-11(3-7-13)12-4-8-14(9-5-12)21(23)24/h2-9H,10H2,1H3,(H,20,22)

InChI Key

CMRCJFVJAVHNGQ-UHFFFAOYSA-N

Canonical SMILES

CC1(CC1(Cl)Cl)C(=O)NC2=CC=C(C=C2)C3=CC=C(C=C3)[N+](=O)[O-]

Origin of Product

United States

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